molecular formula C19H20N2O4 B3933069 (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3933069
M. Wt: 340.4 g/mol
InChI Key: LMBGPJHXDVTIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as EFLEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EFLEA belongs to the class of synthetic opioids, and it has been found to exhibit potent analgesic effects in animal models.

Mechanism of Action

The exact mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is thought to act on the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the modulation of pain, and activation of the receptor by (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone leads to a decrease in the perception of pain.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to exhibit potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to have a relatively long duration of action, which could make it useful in the development of sustained-release formulations.

Advantages and Limitations for Lab Experiments

One advantage of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. However, one limitation of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its potential for abuse, as it belongs to the class of synthetic opioids.

Future Directions

There are several future directions for research on (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One direction is the development of new formulations that could improve its pharmacokinetic properties and reduce the potential for abuse. Another direction is the investigation of its potential for the treatment of other diseases, such as cancer pain and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and its effects on different physiological systems.

Scientific Research Applications

(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. (4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(4-ethoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-25-16-8-5-14(6-9-16)19(22)15-7-10-17(18(13-15)21(23)24)20-11-3-4-12-20/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGPJHXDVTIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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